molecular formula C15H12O6 B12674668 1,3-Dihydroxy-2,5-dimethoxyxanthone CAS No. 129277-53-8

1,3-Dihydroxy-2,5-dimethoxyxanthone

Cat. No.: B12674668
CAS No.: 129277-53-8
M. Wt: 288.25 g/mol
InChI Key: FSHBRPRDVOJBQZ-UHFFFAOYSA-N
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Description

1,3-Dihydroxy-2,5-dimethoxyxanthone is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are secondary metabolites found in various plants, fungi, lichens, and bacteria. They possess a dibenzo-γ-pyrone scaffold, which contributes to their wide range of pharmacological properties, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydroxy-2,5-dimethoxyxanthone typically involves the nucleophilic addition of 3,5-dimethoxyphenol to 2-methoxycarbonyl-1,4-benzoquinone. This reaction yields 5,8-dihydroxy-1,3-dimethoxyxanthone under specific conditions . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the nucleophilic addition.

Industrial Production Methods

Industrial production methods for xanthone derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxy-2,5-dimethoxyxanthone undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroxy derivatives.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups onto the xanthone scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products

Scientific Research Applications

1,3-Dihydroxy-2,5-dimethoxyxanthone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dihydroxy-2,5-dimethoxyxanthone involves its interaction with various molecular targets and pathways. The compound’s anti-oxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-bacterial and anti-cancer activities are linked to its ability to interfere with cellular processes, such as DNA replication and protein synthesis, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Dihydroxy-2,5-dimethoxyxanthone include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dual hydroxyl and methoxy groups contribute to its potent anti-oxidant and cytotoxic properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1,3-dihydroxy-2,5-dimethoxyxanthen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c1-19-9-5-3-4-7-12(17)11-10(21-14(7)9)6-8(16)15(20-2)13(11)18/h3-6,16,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHBRPRDVOJBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C2=O)C(=C(C(=C3)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156132
Record name 9H-Xanthen-9-one, 1,3-dihydroxy-2,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129277-53-8
Record name 9H-Xanthen-9-one, 1,3-dihydroxy-2,5-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129277538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Xanthen-9-one, 1,3-dihydroxy-2,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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